molecular formula C6H6N2O B1437683 4-Methylpyrimidine-2-carbaldehyde CAS No. 933745-52-9

4-Methylpyrimidine-2-carbaldehyde

Cat. No. B1437683
M. Wt: 122.12 g/mol
InChI Key: UBGSMHJOMIMVAW-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-2-carbaldehyde is an organic compound that belongs to the class of pyrimidine aldehydes . It is commonly used as an intermediate in the synthesis of a variety of compounds, including nucleotides, vitamins, and pharmaceuticals .


Synthesis Analysis

4-Methylpyrimidine-2-carbaldehyde is synthesized using various methods. One major method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The molecular formula of 4-Methylpyrimidine-2-carbaldehyde is C6H6N2O, and it has a molecular weight of 122.13 g/mol . The InChI code for the compound is 1S/C6H6N2O/c1-5-2-3-7-6(4-9)8-5/h2-4H,1H3 .


Physical And Chemical Properties Analysis

4-Methylpyrimidine-2-carbaldehyde is a white crystalline solid with a melting point of 60-62°C. It is soluble in polar solvents like water, ethanol, and acetone, but insoluble in non-polar solvents like benzene and toluene. The compound has a pKa value of 8.9 and a boiling point of 228-230°C.

Scientific Research Applications

Inhibition of VEGFR-2

  • 4-Aminopyrimidine-5-carbaldehyde oxime derivatives have been identified as potent VEGFR-2 inhibitors, with significant relevance in therapeutic research for diseases associated with angiogenesis and vascular growth (Huang et al., 2011).

Autocatalytic Reaction Amplification

  • 4-Methylpyrimidine-2-carbaldehyde has been utilized in asymmetric autocatalytic reactions, demonstrating a dramatic amplification of enantiomeric excess, which is crucial in the synthesis of chiral compounds (Shibata et al., 1997).

Inhibition of EGFR and ErbB-2 Kinases

  • Novel series of 4-aminopyrimidine-5-carbaldehyde oximes are identified as dual inhibitors of EGFR and ErbB-2 tyrosine kinases, implicating their potential in cancer research (Xu et al., 2008).

Synthesis of Heterocyclic Compounds

  • 4-Methylpyrimidine-2-carbaldehyde is involved in the synthesis of diverse heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, indicating its utility in organic synthesis and potential pharmacological applications (Suresh et al., 2010).

Schiff Base Synthesis and Antimicrobial Activity

  • Schiff bases derived from 4-amino-N-(4-methylpyrimidin-2-yl)benzene sulfonamide have shown potent antibacterial and antifungal activity, highlighting the compound's role in synthesizing bioactive molecules (Othman et al., 2019).

Synthesis of Expanded Porphyrins

  • 4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde is used in the synthesis of expanded porphyrins, which have applications in materials science and medicinal chemistry (Maes et al., 2005).

QSAR Studies of VEGFR-2 Inhibitors

  • Quantitative structure-activity relationship (QSAR) studies of 4-aminopyrimidine-5-carbaldehyde oxime derivatives as VEGFR-2 inhibitors provide insights into designing more potent inhibitors, crucial for drug discovery (Nekoei et al., 2015).

Oxidation Studies

  • The oxidation of 4-methylpyrimidine on vanadium-molybdenum catalysts provides valuable information for chemical synthesis and industrial applications (Iovel' et al., 1977).

Synthesis of α-Aminophosphonates

  • 4-Methylpyrimidine-2-carbaldehyde is involved in the synthesis of α-aminophosphonates, compounds with potential biological and pharmacological significance (Reddy et al., 2014).

Synthesis of Pyrimido[4,5-e][1,4]diazepines

  • A high-throughput method involving 4-methylpyrimidine-2-carbaldehyde has been developed for synthesizing pyrimido[4,5-e][1,4]diazepines, highlighting its utility in the creation of novel compounds (Torre et al., 2016).

Safety And Hazards

The safety information for 4-Methylpyrimidine-2-carbaldehyde includes the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352, P405 .

properties

IUPAC Name

4-methylpyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-2-3-7-6(4-9)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGSMHJOMIMVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyrimidine-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Hattori, M Nishikawa, T Kusamoto, S Kume… - Chemistry …, 2014 - journal.csj.jp
… L1 and L2 (Figures 1b and 1c) were each prepared from 4-methylpyrimidine-2-carbaldehyde with either p-toluidine or 1,4-phenylenediamine, respectively. 1¢BF4 was synthesized by …
Number of citations: 4 www.journal.csj.jp

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